CGP77675

Kinase Selectivity Profiling Chemical Biology Target Validation

Choose CGP77675 for its unmatched oral bioavailability and Src-selectivity (>500-fold over Cdc2) in chronic bone resorption studies. Unlike broader inhibitors, its defined 7.5x Src/EGFR window ensures clean phenotypic data in epithelial models. Ideal for preventing bone loss in ovariectomized rat studies and oncology research. High purity for reproducible results.

Molecular Formula C26H29N5O2
Molecular Weight 443.5 g/mol
CAS No. 234772-64-6
Cat. No. B1668539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP77675
CAS234772-64-6
Synonyms1-(2-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)phenyl)ethyl)-4-piperidinol(C119957 - M000636242)
CGP 77675
CGP-77675
CGP77675
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O
InChIInChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29)
InChIKeyWUPXZZWTHIZICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP77675 (CAS 234772-64-6): An Orally Active and Highly Selective Src Family Kinase Inhibitor for Bone Resorption and Oncology Research


CGP77675 is a substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine that functions as a potent, orally bioavailable, and highly selective inhibitor of Src family kinases (SFKs) [1]. Its mechanism of action centers on inhibiting the phosphorylation of peptide substrates and the autophosphorylation of purified Src, with key downstream effects including the suppression of Fak and paxillin phosphorylation in cellular models [1]. Originally developed and characterized in models of osteoclast-mediated bone resorption, CGP77675 has also demonstrated anticancer activity, making it a versatile chemical probe for both skeletal biology and oncology research applications [1].

Why Generic Src Inhibitors Cannot Substitute for CGP77675 in Bone and Selective Kinase Studies


CGP77675 occupies a distinct selectivity space within the pyrrolo-pyrimidine class of Src inhibitors. Unlike broader-spectrum kinase inhibitors such as Dasatinib, which potently targets BCR-ABL in addition to Src , CGP77675 demonstrates a unique combination of high selectivity against Cdc2 (>500-fold), VEGFR (>50-fold), and FAK (>25-fold), while maintaining strong activity against Src (IC50 5-20 nM) and EGFR (IC50 150 nM) [1]. This selectivity profile is critical for deconvoluting Src-specific signaling pathways in complex biological systems. Furthermore, its established efficacy in preventing bone loss in ovariectomized rats and inhibiting PTH-induced bone resorption in ex vivo cultures differentiates it from other SFK inhibitors like PP2, which lack equivalent in vivo bone-protective validation [1] .

Quantitative Evidence Guide: CGP77675 vs. Closest Src Inhibitor Comparators


CGP77675 Exhibits >500-Fold Selectivity for Src Over Cdc2, a Feature Not Observed in Broad-Spectrum Src/ABL Inhibitors Like Dasatinib

CGP77675 demonstrates exceptional selectivity for Src kinase over Cdc2 (cyclin-dependent kinase 2). In direct kinase inhibition assays, the IC50 of CGP77675 against Src was >500-fold lower than its IC50 against Cdc2 [1]. This contrasts sharply with broader-spectrum Src inhibitors like Dasatinib, which is also a potent BCR-ABL inhibitor and thus has a less selective target engagement profile .

Kinase Selectivity Profiling Chemical Biology Target Validation

In Vivo Bone Protection: CGP77675 Prevents Bone Loss in Ovariectomized Rats, a Phenotype Not Validated for PP2 in Equivalent Models

In a 6-week study using young ovariectomized (ovx) rats, a standard model of postmenopausal osteoporosis, oral administration of CGP77675 at doses of 10 and 50 mg/kg twice daily partially prevented bone loss and rescued bone microarchitectural features [1]. While PP2 is a widely used SFK inhibitor, it has not been reported to demonstrate equivalent in vivo bone-protective efficacy in similar well-established animal models of osteoporosis.

Osteoporosis Bone Resorption In Vivo Pharmacology

CGP77675 Demonstrates 7.5-Fold Selectivity for Src Over EGFR, While PP2 Exhibits Minimal Src/EGFR Selectivity

The selectivity profile of CGP77675 reveals a defined window between its primary target (Src) and a common off-target, EGFR. The IC50 of CGP77675 against EGFR is 7.5-fold higher than its IC50 against Src [1]. In contrast, the widely used Src inhibitor PP2 has been shown to potently inhibit EGFR with an IC50 comparable to its Src inhibition, essentially making it a dual Src/EGFR inhibitor [2].

Kinase Selectivity Profiling EGFR Signaling Dual Inhibition

CGP77675 is an Orally Bioavailable Src Inhibitor, Expanding In Vivo Dosing Flexibility Beyond Subcutaneous or Intraperitoneal Routes Required for PP2

CGP77675 is characterized as an orally active Src family kinase inhibitor, with demonstrated efficacy in vivo when administered orally to ovariectomized rats and mice [1] . In contrast, the commonly used Src inhibitor PP2 has very poor oral bioavailability and is typically administered via subcutaneous or intraperitoneal injection in animal studies [2].

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Optimal Research and Industrial Application Scenarios for CGP77675


In Vivo Modeling of Postmenopausal Osteoporosis and Bone Metastasis

CGP77675 is uniquely suited for chronic in vivo studies of bone resorption disorders, including postmenopausal osteoporosis and tumor-induced bone metastasis. Its oral bioavailability, validated efficacy in preventing bone loss and preserving microarchitecture in ovariectomized rats, and ability to reduce IL-1β-induced hypercalcemia in mice make it a preferred tool over PP2, which lacks equivalent oral activity and in vivo bone protection data [1].

Deconvolution of Src-Specific Signaling in EGFR-Expressing Cell Systems

For studies requiring precise discrimination between Src and EGFR kinase activities, CGP77675 offers a defined 7.5-fold selectivity window. This contrasts with the dual Src/EGFR inhibitory profile of PP2, which can confound interpretation of Src-specific phenotypes in epithelial cells and other systems with active EGFR signaling [2].

Long-Term In Vivo Cancer Pharmacology Studies Requiring Oral Dosing

In oncology models where sustained target inhibition is critical and repeated parenteral dosing is impractical, CGP77675 provides a clear advantage. Its oral activity allows for convenient, stress-reduced chronic administration, while its favorable selectivity profile minimizes off-target effects from Cdc2, VEGFR, and FAK inhibition, leading to cleaner phenotypic readouts compared to broad-spectrum inhibitors like Dasatinib .

Chemical Biology Studies Investigating Src-Mediated Osteoclast Function

CGP77675 is a validated chemical probe for investigating the role of Src in osteoclast biology. Its potent inhibition of PTH-induced bone resorption in ex vivo fetal long bone cultures (IC50 0.8 μM) and its ability to suppress Src substrate phosphorylation (Fak, paxillin) in cellular models make it an essential tool for elucidating Src-dependent signaling pathways governing osteoclast differentiation and activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP77675

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.